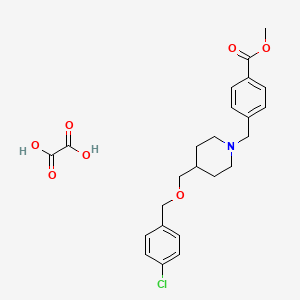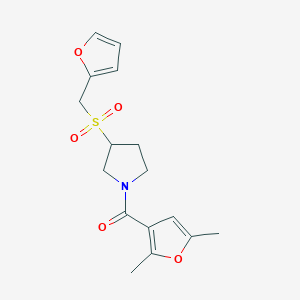
(2,5-Dimethylfuran-3-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylfuran-3-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.
Applications De Recherche Scientifique
Chalcones and Flavonoids
Chalcones are a class of compounds synthesized via the Claisen-Schmidt condensation. They serve as precursors to flavonoids, which are naturally occurring compounds. The chemical importance of chalcones extends to their biological activity and synthetic utility. Bis-chalcone, derived from 3-acetyl-2,5-dimethylfuran and terephthalaldehyde, falls into this category. It exhibits anti-inflammatory, antimitotic, anti-leishmanial, anti-invasive, antifungal, antimalarial, and anti-tumor properties. Additionally, chalcones play a role in the preparation of pharmacologically interesting heterocyclic systems such as thiazines, pyrimidines, and pyrazoles .
Synthetic Utility
Bis-chalcone’s synthetic utility lies in its ability to participate in diverse chemical reactions. Researchers can use it as a building block to create more complex molecules. Its E-configuration, confirmed by NMR spectroscopy, enhances its versatility in synthetic pathways. For instance, bis-chalcone can be further modified to yield various heterocyclic systems, contributing to drug discovery and development .
Biological Activity
Bis-chalcone’s anti-inflammatory and antitumor properties make it a promising candidate for drug development. Researchers explore its potential as an agent against inflammatory diseases and cancer. Understanding its mode of action and interactions with cellular targets is crucial for optimizing its therapeutic efficacy .
Materials Science
Bis-chalcone’s unique structure may find applications in materials science. Its conjugated system and aromatic rings make it interesting for designing organic semiconductors, sensors, and optoelectronic devices. Researchers investigate its electronic properties and compatibility with various substrates .
Coordination Chemistry
The presence of sulfur and oxygen atoms in bis-chalcone allows it to act as a ligand in coordination chemistry. Researchers explore its coordination behavior with transition metal ions. Potential applications include catalysis, molecular recognition, and supramolecular assemblies .
Photophysics and Photochemistry
Bis-chalcone’s absorption and emission properties make it relevant in photophysics and photochemistry. Investigating its excited-state behavior, fluorescence, and photoinduced processes can lead to applications in imaging, sensing, and light-responsive materials .
Propriétés
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-11-8-15(12(2)22-11)16(18)17-6-5-14(9-17)23(19,20)10-13-4-3-7-21-13/h3-4,7-8,14H,5-6,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPNOTYMDUJCEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylfuran-3-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2391260.png)

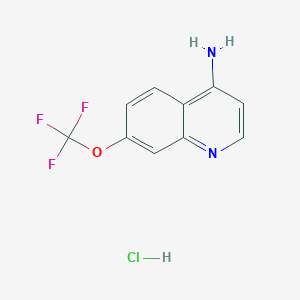
![(Z)-ethyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2391269.png)
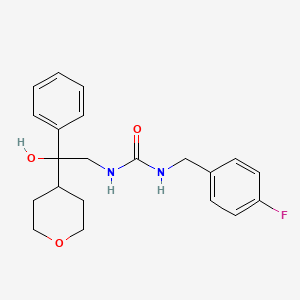

![2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane](/img/structure/B2391272.png)
![5-(Furan-2-yl)-10-(4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2391273.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2391274.png)
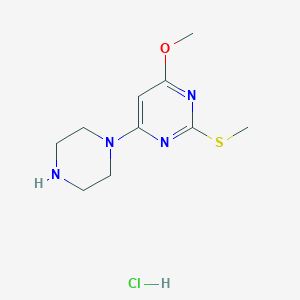
![Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate](/img/structure/B2391277.png)

![3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one](/img/structure/B2391279.png)
